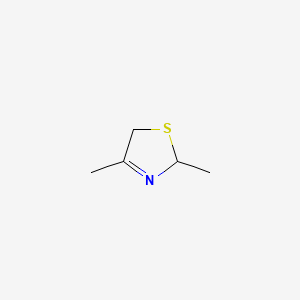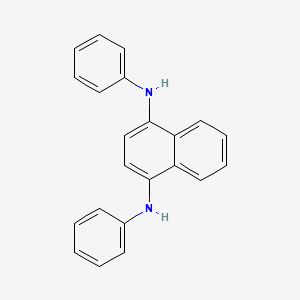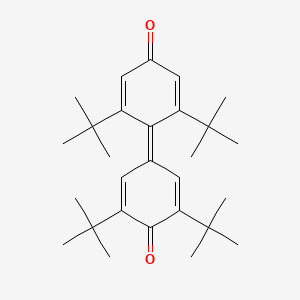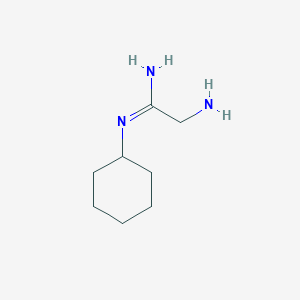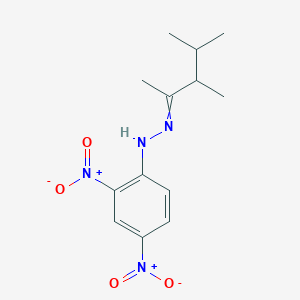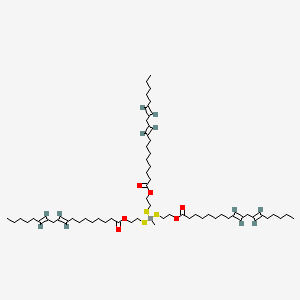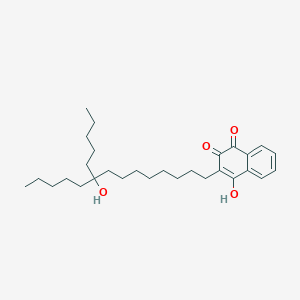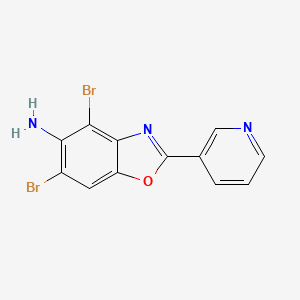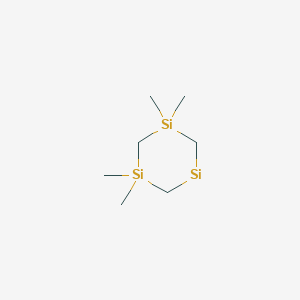
1,1,3,3-Tetramethyl-1,3,5-trisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-1,3,5-trisilinane: is a chemical compound with the molecular formula C7H18Si3 . It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1,3,5-trisilinane can be synthesized through the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran .
Industrial Production Methods: The industrial production of this compound typically involves the hydrolysis of chlorodimethylsilane. This process requires careful handling due to the release of hydrogen chloride (HCl) and the sensitivity of the Si-H bond .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetramethyl-1,3,5-trisilinane undergoes various chemical reactions, including:
Hydrosilylation: It participates in hydrosilylation reactions to form mono-functionalized siloxane derivatives.
Hydrogermylation: It reacts with trimethylgermane in the presence of Karstedt’s catalyst to form anti-Markovnikov adducts.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, sodium hydride.
Catalysts: Karstedt’s catalyst for hydrogermylation reactions.
Major Products:
Alkyl Halides: Formed from the reduction of aldehydes.
Arenes: Formed from the reduction of aryl chlorides.
Siloxane Derivatives: Formed from hydrosilylation reactions.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-1,3,5-trisilinane has several scientific research applications, including:
Chemistry: Used as a reducing agent and in hydrosilylation reactions to synthesize various organosilicon compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetramethyl-1,3,5-trisilinane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride donation is crucial for the reduction of various substrates, including aldehydes and aryl chlorides . The compound’s molecular structure allows it to participate in hydrosilylation and hydrogermylation reactions, forming stable adducts with unsaturated substrates .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyldisiloxane: Another organosilicon compound with similar reducing properties.
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane: A related compound used in similar applications.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Used in the synthesis of substitution products with silicon and tin tetrachlorides.
Uniqueness: 1,1,3,3-Tetramethyl-1,3,5-trisilinane is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions, including reduction, hydrosilylation, and hydrogermylation. Its ability to donate hydride ions makes it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
27559-34-8 |
|---|---|
Molekularformel |
C7H18Si3 |
Molekulargewicht |
186.47 g/mol |
InChI |
InChI=1S/C7H18Si3/c1-9(2)5-8-6-10(3,4)7-9/h5-7H2,1-4H3 |
InChI-Schlüssel |
OVDAAYRDSYJYOI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C[Si]C[Si](C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
